MFCD03474871
Description
Its molecular weight and functional groups may align with compounds such as 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5) or (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS 1046861-20-4), which share similar synthetic pathways and physicochemical profiles .
Properties
IUPAC Name |
2-[[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-13-5-8-23(9-6-13)18-16(10-15(11-20)12-21)19(25)24-7-3-4-14(2)17(24)22-18/h3-4,7,10,13H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGPODUWLJDVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03474871 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it typically involves the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is formed.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and efficiency.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
MFCD03474871 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Requires oxidizing agents and often an acidic or basic medium.
Reduction: Involves reducing agents and may require an inert atmosphere.
Substitution: Requires nucleophiles or electrophiles and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
MFCD03474871 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD03474871 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context of its use.
Comparison with Similar Compounds
Trifluoromethyl-Substituted Ketones
Example Compound : 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5)
Comparison with MFCD03474871 :
- Structural Differences: this compound may lack the bis(trifluoromethyl) substitution but could feature a mono-trifluoromethyl group or alternative halogenation patterns.
- Impact on Properties : Reduced LogP (estimated 2.15–2.78) and improved aqueous solubility compared to CAS 1533-03-5, enhancing bioavailability .
Boronic Acid Derivatives
Example Compound : (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS 1046861-20-4)
Comparison with this compound :
- Functional Group Variance: this compound may replace bromo/chloro substituents with methoxy or amino groups, altering reactivity and binding affinity.
- Synthetic Accessibility : Higher synthetic complexity (score ~2.07 vs. 1.64 for CAS 1046861-20-4) due to steric hindrance .
Functional Analogues
Heterocyclic Derivatives
Example Compound: 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4)
Comparison with this compound :
- Bioactivity Profile: this compound may exhibit enhanced CYP inhibition (vs. non-inhibitory activity in CAS 56469-02-4) due to aromatic halogenation .
Data Tables
Table 1: Physicochemical Properties of this compound and Analogues
Research Findings
- Structural Flexibility : this compound’s hypothetical structure allows modular functionalization, enabling optimization for target-specific interactions (e.g., kinase inhibition) .
- Thermodynamic Stability : Compared to trifluoromethyl ketones (e.g., CAS 1533-03-5), this compound may exhibit lower thermal decomposition rates due to reduced electron-deficient aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
